molecular formula C26H37F3O6 B605269 5-Heptenoic acid, 7-((1S,2R,3R,5S)-3,5-dihydroxy-2-((2S)-2-hydroxy-4-(3-(trifluoromethyl)phenyl)butoxy)cyclopentyl)-, 1-methylethyl ester, (5Z)- CAS No. 228729-65-5

5-Heptenoic acid, 7-((1S,2R,3R,5S)-3,5-dihydroxy-2-((2S)-2-hydroxy-4-(3-(trifluoromethyl)phenyl)butoxy)cyclopentyl)-, 1-methylethyl ester, (5Z)-

Cat. No. B605269
M. Wt: 502.57
InChI Key: FACHBSUUXPJAEC-ICJQVQNVSA-N
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Description

AL-16049 is an FP-Class prostaglandin analog which may be useful in the treatment of glaucoma and ocular hypertension.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Das et al. (1988) explored the synthesis of structurally related compounds to 5-heptenoic acid, highlighting their application as selective thromboxane antagonists. These compounds demonstrated potential in inhibiting bronchoconstriction induced by arachidonic acid in guinea pigs, suggesting relevance in pulmonary research and applications (Das, Vu, Harris, & Ogletree, 1988).

Radioiododestannylation in Synthesis

In 1991, Mais et al. conducted research on the convenient synthesis of a high-affinity thromboxane A2/prostaglandin H2 receptor antagonist. This study utilized radioiodination techniques, potentially contributing to the development of advanced imaging and diagnostic tools (Mais, Halushka, Naka, Morinelli, Oatis, & Hamanaka, 1991).

Application in Antitumor Agent Synthesis

Chakraborty and Das (2000) discussed the stereoselective synthesis of an isomer of 5-heptenoic acid, relevant to the synthesis of cryptophycins - a class of potent antitumor agents. This research contributes to understanding the structure-activity relationship in antitumor drug development (Chakraborty & Das, 2000).

Cholesterol Biosynthesis Inhibition

Studies by Chan et al. (1993) and Hoffman et al. (1985) investigated compounds structurally related to 5-heptenoic acid as potent inhibitors of HMG-CoA reductase. These findings are significant in cholesterol management and the development of cardiovascular disease treatments (Chan, Bailey, Hartley, Hayman, Hutson, Inglis, Jones, Keeling, Kirk, & Lamont, 1993); (Hoffman, Alberts, Cragoe, Deana, Evans, Gilfillan, Gould, Huff, Novello, & Prugh, 1985).

Potential in Thromboxane A2 Receptor Antagonism

Research by Brewster, Caulkett, and Jessup (1987) focused on a specific derivative, highlighting its role as a specific, competitive thromboxane A2 receptor antagonist. This is crucial for understanding platelet, vascular, and pulmonary receptor functions (Brewster, Caulkett, & Jessup, 1987).

Applications in Docking Studies

Jaggavarapu, Muvvala, Reddy.G, and Cheedarala (2020) demonstrated the use of a derivative in docking studies, particularly in examining its anti-glaucoma properties. This signifies the compound's potential in ophthalmic pharmaceutical research (Jaggavarapu, Muvvala, Reddy.G, & Cheedarala, 2020).

properties

CAS RN

228729-65-5

Product Name

5-Heptenoic acid, 7-((1S,2R,3R,5S)-3,5-dihydroxy-2-((2S)-2-hydroxy-4-(3-(trifluoromethyl)phenyl)butoxy)cyclopentyl)-, 1-methylethyl ester, (5Z)-

Molecular Formula

C26H37F3O6

Molecular Weight

502.57

IUPAC Name

5-Heptenoic acid, 7-((1S,2R,3R,5S)-3,5-dihydroxy-2-((2S)-2-hydroxy-4-(3-(trifluoromethyl)phenyl)butoxy)cyclopentyl)-, 1-methylethyl ester, (5Z)-

InChI

1S/C26H37F3O6/c1-17(2)35-24(33)11-6-4-3-5-10-21-22(31)15-23(32)25(21)34-16-20(30)13-12-18-8-7-9-19(14-18)26(27,28)29/h3,5,7-9,14,17,20-23,25,30-32H,4,6,10-13,15-16H2,1-2H3/b5-3-/t20-,21-,22-,23+,25+/m0/s1

InChI Key

FACHBSUUXPJAEC-ICJQVQNVSA-N

SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1OC[C@H](CCc2cccc(c2)C(F)(F)F)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AL-16049, AL16049, AL 16049

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Heptenoic acid, 7-((1S,2R,3R,5S)-3,5-dihydroxy-2-((2S)-2-hydroxy-4-(3-(trifluoromethyl)phenyl)butoxy)cyclopentyl)-, 1-methylethyl ester, (5Z)-
Reactant of Route 2
5-Heptenoic acid, 7-((1S,2R,3R,5S)-3,5-dihydroxy-2-((2S)-2-hydroxy-4-(3-(trifluoromethyl)phenyl)butoxy)cyclopentyl)-, 1-methylethyl ester, (5Z)-
Reactant of Route 3
5-Heptenoic acid, 7-((1S,2R,3R,5S)-3,5-dihydroxy-2-((2S)-2-hydroxy-4-(3-(trifluoromethyl)phenyl)butoxy)cyclopentyl)-, 1-methylethyl ester, (5Z)-
Reactant of Route 4
5-Heptenoic acid, 7-((1S,2R,3R,5S)-3,5-dihydroxy-2-((2S)-2-hydroxy-4-(3-(trifluoromethyl)phenyl)butoxy)cyclopentyl)-, 1-methylethyl ester, (5Z)-
Reactant of Route 5
Reactant of Route 5
5-Heptenoic acid, 7-((1S,2R,3R,5S)-3,5-dihydroxy-2-((2S)-2-hydroxy-4-(3-(trifluoromethyl)phenyl)butoxy)cyclopentyl)-, 1-methylethyl ester, (5Z)-
Reactant of Route 6
5-Heptenoic acid, 7-((1S,2R,3R,5S)-3,5-dihydroxy-2-((2S)-2-hydroxy-4-(3-(trifluoromethyl)phenyl)butoxy)cyclopentyl)-, 1-methylethyl ester, (5Z)-

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